Cas no 1808253-04-4 (Methyl 6-aminospiro[3.3]heptane-2-carboxylate)
Methyl 6-aminospiro[3.3]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-aminospiro[3.3]heptane-2-carboxylate
- FCH3636593
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- Inchi: 1S/C9H15NO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5,10H2,1H3
- InChI Key: JBPHEHKXYOVGBC-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2(CC(C2)N)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 201
- Topological Polar Surface Area: 52.3
Methyl 6-aminospiro[3.3]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255522-500mg |
Methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 98% | 500mg |
¥5197 | 2022-10-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255522-1g |
Methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 98% | 1g |
¥6990 | 2022-10-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-100MG |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 100MG |
¥ 963.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-250MG |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-500MG |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-1G |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 1g |
¥ 3,841.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-5G |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 5g |
¥ 11,523.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1036-1-10G |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 95% | 10g |
¥ 19,206.00 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00815327-1g |
Methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 98% | 1g |
¥3841.0 | 2022-09-15 | |
| Enamine | EN300-147105-0.05g |
methyl 6-aminospiro[3.3]heptane-2-carboxylate |
1808253-04-4 | 0.05g |
$253.0 | 2023-06-06 |
Methyl 6-aminospiro[3.3]heptane-2-carboxylate Suppliers
Methyl 6-aminospiro[3.3]heptane-2-carboxylate Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on Methyl 6-aminospiro[3.3]heptane-2-carboxylate
Methyl 6-Aminospiro[3.3]Heptane-2-Carboxylate: A Comprehensive Overview
Methyl 6-aminospiro[3.3]heptane-2-carboxylate, also known by its CAS number 1808253-04-4, is a unique organic compound with a spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile functional groups and potential applications. The molecule consists of a spiro ring system, an amino group, and a carboxylic ester group, making it a valuable building block for various chemical syntheses.
The spirocyclic structure of methyl 6-aminospiro[3.3]heptane-2-carboxylate is particularly interesting because it introduces strain into the molecule, which can be exploited for specific reactivity in chemical reactions. Recent studies have shown that this strain can be utilized to design more efficient catalysts or to create novel drug delivery systems. The amino group in the molecule provides nucleophilic character, while the carboxylic ester group offers opportunities for further functionalization through hydrolysis or coupling reactions.
One of the most promising applications of methyl 6-aminospiro[3.3]heptane-2-carboxylate lies in its potential as a precursor for drug development. Researchers have explored its use in creating bioactive compounds with improved pharmacokinetic properties. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases.
In addition to its role in drug discovery, methyl 6-aminospiro[3.3]heptane-2-carboxylate has been investigated for its potential in materials science. Its rigid spirocyclic structure makes it a candidate for designing advanced polymers or liquid crystal materials. Recent advancements in polymer chemistry have highlighted the importance of such structures in creating materials with tailored mechanical and optical properties.
The synthesis of methyl 6-aminospiro[3.3]heptane-2-carboxylate involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is followed by functionalization to introduce the amino and ester groups. Several methods have been reported in the literature, including ring-closing metathesis and nucleophilic substitution reactions. Each method has its advantages and challenges, depending on the starting materials and desired product purity.
From an environmental perspective, researchers are increasingly focusing on the sustainability of chemical processes involving methyl 6-aminospiro[3.3]heptane-2-carboxylate. Green chemistry principles are being applied to develop more efficient and eco-friendly synthesis routes. For example, catalytic hydrogenation using renewable catalysts has been proposed as a sustainable approach to produce this compound on an industrial scale.
In terms of toxicity and safety, recent studies have evaluated the biocompatibility of methyl 6-aminospiro[3.3]heptane-2-carboxylate. Initial findings suggest that it exhibits low cytotoxicity under standard experimental conditions, making it suitable for biomedical applications. However, further long-term studies are required to fully understand its safety profile.
The future outlook for methyl 6-aminospiro[3.3]heptane-2-carboxylate is bright, with ongoing research exploring its potential in diverse fields such as nanotechnology, biotechnology, and green chemistry. Its unique structural features and functional groups make it a valuable tool for addressing some of the most pressing challenges in modern science.
In conclusion, methyl 6-aminospiro[3.3]heptane-2-carboxylate, CAS number 1808253-04-4, is a versatile compound with significant potential across multiple disciplines. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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